4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 4-[(4-tert-butylbenzyl)amino]butanoic acid hydrochloride systematically describes its structure:
| Component | Structural Interpretation |
|---|---|
| Butanoic acid | Parent chain: Four-carbon carboxylic acid (position 1 = -COOH group) |
| 4-[(... )amino] | Amino group (-NH-) attached to carbon 4 of the butanoic acid chain |
| 4-tert-butylbenzyl | Benzyl group substituted with tert-butyl at the para position (C(C(CH₃)₃) at benzene C4) |
| Hydrochloride | Counterion: Cl⁻ forming an ionic bond with the protonated amino group |
The numbering prioritizes the carboxylic acid as position 1, with the amino substituent at position 4. The tert-butyl group adopts a para orientation on the benzyl ring to minimize steric strain.
Historical Context of Substituted Butanoic Acid Derivatives
Substituted butanoic acids have evolved from early biochemical studies to targeted drug design:
- 1814 : Michel Chevreul isolates butyric acid from butter, establishing foundational knowledge of short-chain fatty acids.
- 1940s–1960s : Synthetic modifications explore anti-inflammatory and antimicrobial properties, exemplified by phenylbutazone and γ-aminobutyric acid (GABA) derivatives.
- 2000s–Present : Rational design incorporates arylalkylamine motifs (e.g., sacubitril) to modulate enzyme targets like neprilysin.
The tert-butyl group in this compound reflects modern strategies to enhance metabolic stability and receptor binding through steric bulk and lipophilicity.
Structural Relationship to Arylalkylamine Pharmacophores
Arylalkylamine pharmacophores typically feature an aromatic ring connected to an amine via an alkyl spacer. This compound aligns with this template while introducing unique modifications:
| Feature | Classic Arylalkylamine | 4-{[(4-TBP)methyl]amino}butanoic Acid HCl |
|---|---|---|
| Aromatic moiety | Phenyl, naphthyl | 4-tert-butylphenyl |
| Spacer | Ethyl, propyl | Methyl (-CH₂-) |
| Amine type | Primary, secondary | Secondary (benzylamine) |
| Functional group | None or ether | Carboxylic acid (-COOH) at γ-position |
The carboxylic acid enables salt formation (e.g., hydrochloride) and hydrogen bonding with biological targets, while the tert-butyl group enhances hydrophobic interactions in binding pockets. DFT studies on similar structures show that electron-withdrawing substituents on the aryl ring increase charge distribution at the amino group, potentially influencing receptor affinity.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18;/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIBNVFEFPVKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 4-Tert-butylphenylmethyl Intermediate
A common approach begins with 4-tert-butylbenzaldehyde, which undergoes condensation with nitromethane to yield 4-tert-butyl-β-nitrostyrene. This intermediate is then subjected to reduction, typically catalytic hydrogenation using palladium on carbon, to afford the corresponding amine-substituted butanoic acid derivative.
Amino Acid Backbone Construction
The amino acid backbone, 4-aminobutanoic acid, can be functionalized by nucleophilic substitution or reductive amination with the 4-tert-butylphenylmethyl amine intermediate. This step introduces the amino substituent on the butanoic acid chain, forming the target compound’s core structure.
Hydrochloride Salt Formation
The final step involves conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol. This step is typically performed under controlled temperature conditions (e.g., reflux at 70 °C for 20 hours) to ensure quantitative yield and purity of the hydrochloride salt.
Representative Experimental Procedures and Reaction Conditions
Summary of Key Research Findings
- The synthesis of this compound is typically achieved via condensation of 4-tert-butylbenzaldehyde with nitromethane, followed by catalytic hydrogenation and salt formation.
- Boc-protection strategies using di-tert-butyl dicarbonate under mild conditions (e.g., THF, triethylamine, room temperature) enable efficient intermediate formation with high yields (>90%).
- Hydrochloride salt formation under reflux conditions in ethanol or diethyl ether yields stable, water-soluble crystalline products suitable for further applications.
- Multi-component asymmetric synthesis methods offer potential for stereoselective production of related amino acid derivatives, enhancing the scope of synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. NEP Inhibition
One of the prominent applications of this compound is in the inhibition of neutral endopeptidase (NEP), an enzyme that degrades several bioactive peptides, including atrial natriuretic peptides (ANPs). NEP inhibitors are essential for treating cardiovascular disorders such as hypertension and heart failure by prolonging the action of ANPs, which have diuretic and vasodilatory effects . The compound's structure suggests it may serve as a precursor or intermediate in synthesizing more potent NEP inhibitors, thus enhancing therapeutic efficacy against these conditions.
1.2. Synthesis of Bioactive Compounds
The compound is also utilized in synthetic pathways to create bioactive molecules, particularly α-amino-β-substituted-γ,γ-disubstituted butyric acids . These derivatives have shown potential as anti-tuberculosis agents and modulators of RNA-binding proteins. The synthesis typically involves multi-component reactions that yield compounds with high stereoselectivity, making them suitable for further biological evaluation.
Biochemical Research
2.1. Proteomics Research
In proteomics, 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride is used as a reagent to study protein interactions and modifications . Its ability to modify amino acid residues can aid in understanding protein function and dynamics within cellular systems.
2.2. Drug Development
The compound's role in drug development is significant due to its potential as a scaffold for designing new therapeutic agents. By modifying the side chains or functional groups, researchers can tailor its properties to enhance potency and selectivity against specific biological targets.
3.1. NEP Inhibitors Development
A study focused on developing new NEP inhibitors highlighted the effectiveness of compounds structurally similar to this compound . These inhibitors demonstrated improved pharmacokinetic profiles and reduced side effects compared to existing therapies.
3.2. Synthesis Techniques
Research on the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acids revealed that employing chiral nickel(II) complexes can significantly enhance yield and stereoselectivity . This finding underscores the importance of this compound as a versatile building block in organic synthesis.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| NEP Inhibition | Treatment for cardiovascular disorders | Enhances action of ANPs; reduces hypertension |
| Bioactive Compound Synthesis | Creation of α-amino-β-substituted derivatives | High stereoselectivity; potential anti-tuberculosis agents |
| Proteomics | Study protein interactions | Modifies amino acids; aids in protein function analysis |
Mechanism of Action
The mechanism of action of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The hydrochloride salt improves solubility in aqueous environments, critical for pharmaceutical formulations .
Comparison with Structurally Similar Compounds
Aromatic Substitution Variants
Compounds with substituted aryl groups exhibit differences in electronic and steric effects:
Aliphatic Substitution Variants
Stereochemical Variants
- (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride (CAS: 1217789-95-1) is a stereoisomer of the target compound. The (S)-configuration may alter binding affinity in chiral environments, such as enzyme active sites .
Physicochemical and Conformational Insights
- Comparative studies of phenoxybutanoic acid derivatives (e.g., 4-(3-methoxyphenoxy)butyric acid) suggest that bulky substituents stabilize extended conformations, which could influence intermolecular interactions .
- Solubility and Stability: Hydrochloride salts generally enhance water solubility. However, the tert-butylphenyl group in the target compound may counterbalance this by increasing hydrophobicity . Aliphatic analogs (e.g., 4-[(propan-2-yl)amino]butanoic acid hydrochloride) exhibit lower molecular weights and higher solubility in polar solvents compared to aromatic variants .
Biological Activity
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride, a compound with the molecular formula and a molecular weight of 285.81 g/mol, has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The biological activity of this compound is primarily attributed to its structural properties, which enable it to interact with various biological targets. The compound acts as an amino acid derivative , influencing metabolic pathways and cellular functions.
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis by interfering with ribosomal function. This inhibition can lead to reduced cell proliferation in various cancer cell lines.
- Modulation of Neurotransmitter Systems : The compound may affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
| Listeria monocytogenes | 8 |
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values for different cell lines are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
| A549 (lung cancer) | 10 |
Case Studies
A recent study explored the effects of this compound on neuroblastoma cells, demonstrating that treatment with this compound led to significant apoptosis and reduced cell viability. The study utilized flow cytometry to assess apoptotic markers and found increased levels of caspase-3 activation, indicating that the compound effectively induces programmed cell death in neuroblastoma cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-tert-butylbenzylamine and a brominated butanoic acid derivative. Key steps include:
- Acid catalysis : Use HCl to protonate the amine, enhancing its nucleophilicity (analogous to ).
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.
- Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts (as in ).
- Optimization : Apply factorial design (e.g., varying temperature, stoichiometry) to identify critical parameters, leveraging statistical methods from chemical engineering ().
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- HPLC : Quantify purity using reverse-phase chromatography with UV detection (≥95% purity threshold; see ).
- NMR : Confirm substitution patterns (e.g., tert-butyl group at 6.8–7.2 ppm for aromatic protons; ).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity or biological activity?
- Mechanistic insight :
- Steric hindrance : The bulky tert-butyl group may reduce binding affinity to enzymes or receptors compared to smaller substituents (e.g., methyl groups in ).
- Computational modeling : Use DFT calculations to map electron density around the amino group and predict interactions (as in ).
- Experimental validation : Compare IC₅₀ values in enzymatic assays with analogs lacking the tert-butyl group ().
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Hypothesis testing :
- pH-dependent solubility : Measure solubility in buffered aqueous solutions (pH 2–8) to assess ionization effects ( ).
- Co-solvent systems : Test mixtures like DMSO/water (1:4 v/v) to enhance dissolution for biological assays ( ).
- Data reconciliation : Apply multivariate analysis to isolate variables (e.g., temperature, ionic strength) causing discrepancies ().
Q. How can researchers design stability studies to evaluate degradation pathways under storage conditions?
- Protocol :
- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks ( ).
- Degradant identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid or tert-butylphenol derivatives; ).
Methodological Challenges
Q. What are the limitations of using standard peptide coupling reagents (e.g., EDC/HOBt) for conjugating this compound to biomolecules?
- Critical analysis :
- Steric interference : The tert-butyl group may hinder access to the amino group, reducing coupling efficiency.
- Alternative reagents : Test DMT-MM or COMU for improved yields in aqueous media ( ).
- Validation : Monitor reaction progress via ninhydrin test or FTIR for amine consumption.
Q. How can researchers address batch-to-batch variability in synthesis?
- Quality-by-design (QbD) approach :
- Define critical quality attributes (CQAs): Purity, crystallinity, residual solvents.
- Implement process analytical technology (PAT): In-line FTIR or Raman spectroscopy for real-time monitoring ( ).
- Root-cause analysis : Use Pareto charts to prioritize factors (e.g., raw material quality, reaction time) contributing to variability ().
Biological and Pharmacological Applications
Q. What in vitro models are suitable for studying this compound’s potential as a GABA receptor modulator?
- Experimental design :
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-muscimol) on rat cortical membranes ( ).
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant GABA receptors ().
- Data interpretation : Compare EC₅₀ values with structurally related agonists/antagonists ().
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- SAR strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
